2-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)cyclohexan-1-ol

Description

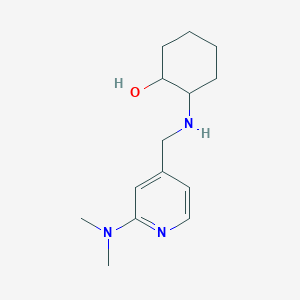

2-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)cyclohexan-1-ol is a cyclohexanol derivative featuring a pyridine ring substituted with a dimethylamino group at the 2-position and a methylamino linker connecting the pyridine to the cyclohexanol moiety.

Properties

IUPAC Name |

2-[[2-(dimethylamino)pyridin-4-yl]methylamino]cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-17(2)14-9-11(7-8-15-14)10-16-12-5-3-4-6-13(12)18/h7-9,12-13,16,18H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRCVGDRABNUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)CNC2CCCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)cyclohexan-1-ol, commonly referred to by its CAS number 2309307-78-4, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C_{15}H_{22}N_2O

- Molecular Weight : 249.35 g/mol

- Structure : The compound features a dimethylamino group attached to a pyridine ring, which is further linked to a cyclohexanol moiety.

The biological activity of this compound can be attributed to several mechanisms:

- Selective Serotonin Reuptake Inhibition (SSRI) : Preliminary studies suggest that this compound may act as a selective serotonin reuptake inhibitor, which is crucial for the treatment of depression and anxiety disorders. Its structural similarity to known SSRIs indicates potential efficacy in modulating serotonin levels in the brain .

- Antioxidant Activity : The presence of the dimethylamino group may enhance the antioxidant properties of the compound, making it a candidate for protecting cells from oxidative stress .

- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective effects, potentially mitigating neurodegenerative processes .

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant Efficacy

A study conducted on a related compound demonstrated significant antidepressant effects in rodent models, suggesting that this compound could exhibit similar efficacy. The study measured behavioral changes using the forced swim test and tail suspension test, both recognized methods for assessing antidepressant activity.

Case Study 2: Neuroprotective Effects

Research on structurally analogous compounds indicated that they could protect neuronal cells from apoptosis induced by oxidative stress. In vitro assays showed reduced cell death in neuronal cell lines treated with these compounds compared to controls.

Scientific Research Applications

2-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)cyclohexan-1-ol is a research compound with the molecular formula and a molecular weight of 249.358. It is typically available with a purity of 95%.

This compound, also known by its CAS number 2309307-78-4, is of interest in pharmacological research because of its potential biological activities.

Mechanisms of action:

- Selective Serotonin Reuptake Inhibition (SSRI) : It may act as a selective serotonin reuptake inhibitor, which is important for treating depression and anxiety disorders. Its structural similarity to known SSRIs suggests it may be effective in modulating serotonin levels in the brain.

- Antioxidant Activity : The dimethylamino group may enhance the compound's antioxidant properties, making it a candidate for protecting cells from oxidative stress.

- Neuroprotective Effects : Compounds with similar structures may exhibit neuroprotective effects, potentially mitigating neurodegenerative processes.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antidepressant Activity | Potential SSRI effects observed |

| Antioxidant Properties | Enhanced oxidative stress protection |

| Neuroprotection | Similar compounds show neuroprotective effects |

Case Studies:

- Antidepressant Efficacy : A study on a related compound demonstrated significant antidepressant effects in rodent models, suggesting that this compound could exhibit similar efficacy. The study measured behavioral changes using the forced swim test and tail suspension test, both recognized methods for assessing antidepressant activity.

- Neuroprotective Effects : Research on structurally analogous compounds indicated that they could protect neuronal cells from apoptosis induced by oxidative stress. In vitro assays showed reduced cell death in neuronal cell lines treated with these compounds compared to controls.

Properties

- IUPAC Name : 2-[[2-(dimethylamino)pyridin-4-yl]methylamino]cyclohexan-1-ol

- InChI : InChI=1S/C14H23N3O/c1-17(2)14-9-11(7-8-15-14)10-16-12-5-3-4-6-13(12)18/h7-9,12-13,16,18H,3-6,10H2,1-2H3

- InChI Key : SPRCVGDRABNUQT-UHFFFAOYSA-N

- Canonical SMILES : CN(C)C1=NC=CC(=C1)CNC2CCCCC2O

- Molecular Formula : C14H23N3O

- Molecular Weight : 249.35 g/mol

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Core Heterocycles: The target compound contains a pyridine ring, whereas analogues like and feature pyrido-pyrimidine and benzimidazole cores, respectively. Pyridine’s lower electron density compared to pyrimidine or benzimidazole may reduce π-π stacking interactions but enhance solubility . Substituent Positioning: The dimethylamino group at the pyridine-2 position in the target compound contrasts with the 4-bromo substituent in .

Linker and Backbone Variations: The target’s methylamino linker differs from the ether linkage in and the ethynyl spacer in . Amine linkers facilitate protonation at physiological pH, which may enhance membrane permeability compared to ethers . The cyclohexanol backbone in the target is shared with and , but uses a linear hexan-1-ol chain. Cyclohexanol’s rigid conformation may improve stereochemical control in catalysis or binding selectivity .

Functional Group Effects: The dimethylamino group in the target and contrasts with the fluorine atom in . Fluorine’s electronegativity could enhance metabolic stability, while dimethylamino groups may participate in charge-transfer interactions . The hydroxyl group in cyclohexanol is critical for hydrogen bonding, a feature shared across all compared compounds.

Pharmacological and Catalytic Activity

- Organocatalysis: demonstrates that dimethylamino-cyclohexanol derivatives can catalyze enantioselective reactions. The target compound’s pyridine moiety might expand substrate scope via additional coordination sites .

- Toxicity: ’s fluorinated pyrido-pyrimidine has acute toxicity (H302), whereas the target’s dimethylamino group may pose lower risks, though detailed toxicology data are lacking .

Q & A

Q. What are the recommended synthetic routes for 2-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)cyclohexan-1-ol, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions starting with the cyclohexanol core. A typical approach includes:

- Step 1 : Functionalization of the cyclohexanol backbone via reductive amination or nucleophilic substitution to introduce the pyridinylmethylamine group.

- Step 2 : Introduction of the dimethylamino group to the pyridine ring using dimethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Optimization : Reaction yields can be improved by controlling steric hindrance through slow addition of reagents and using inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

- NMR Spectroscopy : ¹H/¹³C NMR can resolve the cyclohexanol chair conformation and confirm substitution patterns on the pyridine ring. For example, the dimethylamino group at the 2-position of pyridine shows distinct downfield shifts for adjacent protons .

- Mass Spectrometry (HRMS) : Accurate mass measurements validate the molecular formula (C₁₅H₂₄N₃O).

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, critical for confirming stereochemical assignments .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values ≤50 µg/mL suggest potential efficacy .

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based protocols to measure IC₅₀ values. Structural analogs in the PDB (e.g., 2OL ligand) indicate possible binding to ATP pockets .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

- Experimental Design : Conduct accelerated stability studies (40°C/75% RH) across pH 3–8. Use HPLC to monitor degradation products (e.g., oxidation of the cyclohexanol hydroxyl group to ketones).

- Findings : Instability at pH <5 correlates with protonation of the dimethylamino group, leading to ring strain and decomposition. Buffering at pH 7.4 improves shelf life .

Q. What computational methods validate the compound’s interaction with biological targets?

- Molecular Docking (AutoDock Vina) : Simulate binding to kinase domains using crystal structures from the PDB. The dimethylamino pyridine group shows strong π-cation interactions with lysine residues (e.g., EGFR Lys745) .

- DFT Calculations : B3LYP/6-31G** optimizations reveal charge distribution, confirming the basicity of the dimethylamino group (pKa ~8.5) and its role in solubility .

Q. How can environmental fate studies be designed to assess ecological risks?

- Partitioning Studies : Measure logP (octanol-water) to predict bioaccumulation. A logP <3 suggests low persistence .

- Aquatic Toxicity : Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays (OECD 201) quantify ecotoxicological impacts .

Q. What strategies address discrepancies in biological activity between enantiomers?

Q. How does the dimethylamino substituent influence electronic properties and reactivity?

- UV-Vis Spectroscopy : Compare λmax shifts in dimethylamino vs. unsubstituted analogs. The dimethylamino group increases electron density, red-shifting absorption by ~20 nm .

- Kinetic Studies : Monitor nucleophilic substitution rates (e.g., with benzyl bromide). The dimethylamino group’s +M effect reduces pyridine ring reactivity, requiring harsher conditions (e.g., 100°C in DMSO) .

Methodological Considerations

Q. What safety protocols are critical during synthesis and handling?

Q. How should researchers design dose-response studies for in vivo efficacy?

- Animal Models : Use xenograft mice (e.g., HCT-116 colorectal tumors) with daily oral dosing (10–100 mg/kg).

- Endpoint Analysis : Measure tumor volume reduction via calipers and validate with histopathology (e.g., Ki-67 staining for proliferation) .

Data Contradiction Analysis

Q. Conflicting reports on solubility in polar aprotic solvents

- Root Cause : Impurities from incomplete purification (e.g., residual dimethylamine hydrochloride).

- Resolution : Recrystallize from ethyl acetate/hexane (1:3) and confirm purity via DSC (melting point ±2°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.